3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
3-(4-(2-Hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyrimido[2,1-b][1,3]thiazinone core fused with a piperazine moiety substituted with a 2-hydroxyphenyl group. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 7-methyl substituent on the pyrimido-thiazinone ring and the 2-hydroxyphenyl group on the piperazine moiety are critical for modulating solubility, bioavailability, and target binding .
Properties
IUPAC Name |
3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-10-20-19-23(17(13)25)11-14(12-27-19)18(26)22-8-6-21(7-9-22)15-4-2-3-5-16(15)24/h2-5,10,14,24H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNNRCLGDLXKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a member of a diverse class of biologically active compounds that have attracted significant attention in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine moiety : Known for its role in enhancing bioactivity and pharmacokinetic properties.
- Hydroxyphenyl group : Implicated in various biological interactions, particularly in enzyme inhibition.
- Dihydropyrimido-thiazine core : Associated with multiple biological activities, including anticancer and antimicrobial effects.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Piperazine | Enhances solubility and bioactivity |
| Hydroxyphenyl | Involved in enzyme interactions |
| Dihydropyrimido-thiazine | Associated with anticancer and antimicrobial effects |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, potentially through apoptosis induction and cell cycle arrest mechanisms .
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various derivatives on tyrosinase activity. The compound demonstrated an IC50 value of 3.8 μM, indicating strong inhibitory potential against TYR from Agaricus bisporus (AbTYR) . This suggests its utility as an anti-melanogenic agent.
Case Study 2: Antioxidant Evaluation
In vitro assays demonstrated that the compound exhibited antioxidant activity without cytotoxic effects up to concentrations of 25 μM. This was assessed using MTT assays on B16F10 melanoma cells .
Case Study 3: Anticancer Activity
Research into related piperazine derivatives has shown promising results in terms of anticancer activity. For instance, compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cell lines .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Features of Compound X and Analogous Heterocycles
Key Observations :
- Core Heterocycles: Compound X shares the pyrimido-thiazinone core with pyridopyrimido-thiadiazinones , but differs in fused ring systems (e.g., pyrido vs. pyrimido) and substituents.
- Substituent Effects : The 2-hydroxyphenylpiperazine group in Compound X contrasts with thiophene or trifluoromethylphenyl moieties in analogs (e.g., MK41 in ), which may enhance hydrogen bonding or reduce lipophilicity .
- Conformational Flexibility: The dihydropyrimido-thiazinone ring in Compound X likely adopts a boat or envelope conformation, similar to pyrimido-thiadiazines in , influencing receptor interactions .
Key Observations :
- Amide Coupling : The piperazine moiety in Compound X may be introduced via carbodiimide-mediated coupling, analogous to arylpiperazine syntheses in .
- Multi-Component Reactions : Thiophene-containing analogs () are synthesized via cyclocondensation, but Compound X’s hydroxyphenyl group may require orthogonal protection/deprotection steps .
- Challenges : The steric hindrance of the 2-hydroxyphenyl group in Compound X could complicate coupling efficiency compared to less bulky substituents like thiophene .
Key Observations :
- Antimicrobial Potential: Thiophene-containing analogs () show moderate antibacterial activity, but Compound X’s hydroxyphenyl group may improve solubility for enhanced bioavailability .
- Receptor Binding : The 2-hydroxyphenylpiperazine group may mimic catecholamines, enabling interactions with adrenergic or serotonin receptors, as seen in arylpiperazine derivatives () .
Q & A
Q. Table 1: Solubility and Stability Profile
| Property | Conditions | Value | Reference |
|---|---|---|---|
| Aqueous solubility | pH 7.4, 25°C | 0.12 mg/mL | |
| LogP (octanol/water) | Experimental | 3.1 ± 0.2 | |
| Plasma stability | Human plasma, 37°C, 1h | 85% remaining |
Q. Table 2: Key Pharmacological Parameters
| Assay | Target | Result | Reference |
|---|---|---|---|
| 5-HT₁A binding | Radioligand displacement | Ki = 12 nM | |
| CYP3A4 inhibition | Luminescent assay | IC₅₀ = 8 µM | |
| In vivo bioavailability (rat) | Oral administration | 22% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
